C3a (70-77)

Overview

Description

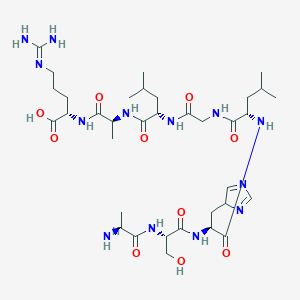

C3a (70-77) is an octapeptide corresponding to the COOH terminus of the complement component 3a (C3a). It exhibits the specificity and 1 to 2% of the biological activities of C3a . This compound is known for its role in the immune response, particularly in inflammation and anaphylaxis .

Preparation Methods

Synthetic Routes and Reaction Conditions

C3a (70-77) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for C3a (70-77) are not detailed, the general approach would involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Enzymatic Degradation and Structural Modifications

C3a(70-77) (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) is susceptible to enzymatic cleavage by carboxypeptidase B , which removes the C-terminal arginine residue (Arg77). This modification abolishes its biological activity, as shown by:

-

Complete loss of smooth muscle contraction and histamine release after digestion .

-

Retention of activity in analogs with a protected C-terminal arginine .

Key reaction :

Synthetic Analogues and Activity Comparisons

Four synthetic peptides were studied to determine structure-activity relationships :

| Peptide | Sequence (C-terminal residues) | Relative Activity (%)* |

|---|---|---|

| C3a(70-77) | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | 1–2% |

| C3a(70-77)-Gly | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-Gly | 0.015% |

| C3a(65-77) | Arg-Gly-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | 1–2% |

| C3a(65-77)-Gly | Arg-Gly-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-Gly | 0.015% |

*Activity relative to native C3a in smooth muscle contraction assays .

Key findings:

-

C-terminal arginine is critical : Removal or substitution (e.g., glycine) reduces activity by >98% .

-

Extended sequences : C3a(65-77) (13 residues) showed equivalent activity to C3a(70-77), indicating residues 65–69 do not enhance function .

Receptor Binding

C3a(70-77) binds to C3a receptors on smooth muscle and mast cells, distinct from C5a or bradykinin receptors . Binding is mediated by:

-

Electrostatic interactions with the positively charged C-terminal arginine.

Cross-Desensitization

-

Pre-treatment with C3a(70-77) desensitizes tissues to native C3a but not to C5a or bradykinin .

-

Suggests shared receptor specificity between C3a and its fragments .

Stability and pH Sensitivity

-

pH-dependent degradation : Rapid inactivation occurs at pH >8.5 due to deamidation and hydrolysis .

-

Stabilizing conditions : Retains activity in 1% acetic acid or neutral buffers (pH 6–7.5) .

Biological Activity Modulation

C3a(70-77) suppresses leukocyte inhibitory factor (LIF) production in human T lymphocytes at nanomolar concentrations :

Scientific Research Applications

Immunology Applications

C3a (70-77) is crucial for understanding the complement system's role in immune responses. Its applications include:

- Modulation of Lymphocyte Function : C3a (70-77) has been shown to inhibit the generation of leukocyte inhibitory factor (LIF) from human mononuclear leukocytes. In studies, a concentration of C3a (70-77) inhibited LIF activity by 50% when stimulated by mitogens like phytohemagglutinin (PHA) or concanavalin A (Con A) .

- Selective Depletion of T Lymphocytes : The peptide selectively depletes helper/inducer T lymphocytes, indicating its potential in regulating T cell activities .

Pharmacology Applications

C3a (70-77) is investigated for its therapeutic potential in modulating immune responses:

- Therapeutic Effects : Research indicates that C3a (70-77) can influence various immune pathways, making it a candidate for developing treatments for conditions involving immune dysregulation .

Cell Biology Applications

In cell biology, C3a (70-77) is used to study cellular signaling and interactions:

- Cell Signaling Pathways : The peptide interacts with the C3a receptor (C3aR), a G protein-coupled receptor, activating downstream signaling pathways that lead to immune responses such as histamine release and increased vascular permeability .

Biochemistry Applications

C3a (70-77) serves as a valuable tool in biochemical studies:

- Protein-Protein Interactions : The peptide is utilized to explore interactions between proteins and enzymes, contributing to our understanding of various biochemical processes .

Case Studies

Several studies highlight the applications and effects of C3a (70-77):

Mechanism of Action

C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor on the surface of various immune cells . This binding triggers a cascade of intracellular signaling events that lead to the release of inflammatory mediators, such as histamine, and the activation of immune responses . The compound also modulates the function of leukocytes and enhances vascular permeability .

Comparison with Similar Compounds

Similar Compounds

C5a: Another anaphylatoxin with similar pro-inflammatory properties but different receptor specificity.

Uniqueness

C3a (70-77) is unique in that it retains the specificity of C3a but with reduced biological activity (1 to 2%) compared to the full-length C3a . This makes it a valuable tool for studying specific aspects of complement activation without the full range of effects seen with C3a .

Biological Activity

C3a (70-77) is a synthetic octapeptide derived from the C3a anaphylatoxin, a component of the complement system involved in immune responses. This peptide retains significant biological activities associated with its parent molecule, C3a, albeit at reduced potency. The following sections detail its biological activity, including mechanisms of action, effects on immune cells, and relevant case studies.

C3a (70-77) consists of the amino acid sequence corresponding to residues 70 to 77 of the C3a protein. The biological activity of this peptide is primarily attributed to its interaction with specific receptors on target cells, particularly those involved in immune modulation.

Key Mechanisms

- Receptor Interaction : C3a (70-77) acts through C3a receptors, which are distinct from those for other complement components like C5a and bradykinin. This specificity is crucial for its function in modulating immune responses without cross-desensitization with other anaphylatoxins .

- Inhibition of LIF Generation : Studies have shown that C3a (70-77) inhibits the generation of leukocyte inhibitory factor (LIF) from human mononuclear leukocytes and T lymphocytes when stimulated by mitogens such as phytohemagglutinin (PHA) and concanavalin A (Con A) .

In Vitro Studies

C3a (70-77) has been evaluated for its effects on various immune cell functions:

| Activity | Concentration Required for 50% Inhibition | Stimulus |

|---|---|---|

| Inhibition of LIF generation | 10^-8 M | PHA, Con A |

| Inhibition of T lymphocyte migration | Similar concentrations as above | Alpha-thioglycerol, Con A |

| Thymidine uptake alteration | No significant change observed | PHA, Con A, SK-SD |

These findings indicate that while C3a (70-77) can effectively inhibit certain immune functions, it does not significantly alter thymidine uptake in stimulated cells, suggesting a selective mechanism of action .

In Vivo Effects

In animal models, C3a has been linked to significant physiological responses:

- Respiratory Reactions : Administration of C3a can provoke acute bronchospasms and convulsions in certain animal models. For instance, one study reported that infusion of high doses led to severe respiratory distress and even fatalities in some test subjects .

- Vascular Effects : The peptide has been shown to increase vascular permeability in guinea pig and human skin models, indicating its role in inflammation and potential allergic responses .

Study 1: Modulation of Immune Responses

A study published in The Journal of Experimental Medicine examined the effects of C3a (70-77) on human lymphocyte function. Results indicated a selective depletion of helper/inducer T lymphocytes when exposed to the peptide. This suggests that C3a (70-77) may play a critical role in regulating T cell activities within the complement system .

Study 2: Smooth Muscle Contraction

Research has demonstrated that C3a (70-77) induces smooth muscle contraction at low concentrations. In experiments with guinea pig uterine muscle strips, the application of this peptide resulted in rapid contractions, highlighting its potential role as a mediator in inflammatory responses .

Q & A

Basic Research Questions

Q. What is the functional significance of C3a (70-77) in the complement system, and how does its activity compare to full-length C3a?

C3a (70-77), an octapeptide derived from the C-terminal region of C3a, retains 1–2% of the biological activity of the full-length protein. It specifically binds to the C3a receptor (C3aR) and mimics key functions such as histamine release from mast cells, smooth muscle contraction in guinea pig ileum, and suppression of leukocyte inhibitory factor (LIF) generation in human mononuclear leukocytes at concentrations ≥10⁻⁷ M . Its reduced activity highlights the importance of structural domains outside the C-terminal region for full C3a functionality .

Q. What experimental protocols are recommended for studying C3a (70-77)-mediated immune modulation in vitro?

Standard methodologies include:

- Cell Culture : Use human peripheral blood mononuclear leukocytes stimulated with mitogens (e.g., phytohemagglutinin) or antigens (e.g., SK-SD). C3a (70-77) is added at 10⁻⁷–10⁻⁵ M to assess suppression of LIF generation via capillary tube migration or Boyden chamber chemotaxis assays .

- Controls : Include parallel experiments with natural C3a to validate specificity and cross-desensitization assays to confirm receptor binding .

Q. How should C3a (70-77) be stored and reconstituted to maintain stability in experiments?

- Storage : Lyophilized powder at -20°C for 1–3 years; reconstituted solutions in DMSO stored at -80°C for ≤6 months .

- Solubility : Use DMSO for stock solutions (10 mM), with further dilution in PBS or culture media to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the concentration-dependent effects of C3a (70-77) across different experimental models?

Discrepancies often arise from variations in cell type, stimulus (e.g., mitogen vs. antigen), and receptor expression levels. For example:

- LIF Suppression : IC₅₀ values differ between Con A-stimulated (10⁻⁵ M) and SK-SD-stimulated (10⁻⁷ M) leukocytes due to divergent signaling pathways .

- Cross-Validation : Use complementary assays (e.g., capillary tube migration and Boyden chamber chemotaxis) to corroborate findings .

Q. What methodological considerations are critical when designing in vivo studies to investigate C3a (70-77)'s role in neuroinflammation or depression models?

Key steps include:

- Dosage Calculation : Convert in vitro concentrations to in vivo doses using body surface area (BSA) scaling. For rats, a 20 mg/kg dose in mice translates to 10 mg/kg based on Km coefficients (mouse: 3; rat: 6) .

- Administration : Intracerebral delivery (e.g., into the medial prefrontal cortex) via cannula to bypass blood-brain barrier limitations, as demonstrated in chronic mild stress (CMS) models .

- Controls : Include C3aR knockout models or co-administration of C3aR antagonists to confirm receptor specificity .

Q. How can researchers leverage C3a (70-77) to identify novel modulators of the C3a-C3aR interaction for therapeutic development?

- High-Throughput Screening (HTS) : Use C3a (70-77) as a probe in fluorescence polarization or surface plasmon resonance (SPR) assays to screen compound libraries for competitive binding to C3aR .

- Functional Assays : Pair HTS with downstream validation in cell-based systems (e.g., mast cell degranulation or IL-1β-induced NF-κB activation) to assess inhibitor efficacy .

Q. What strategies mitigate challenges in interpreting C3a (70-77)'s dual role in pro-inflammatory and immunosuppressive contexts?

- Context-Specific Analysis : Evaluate tissue microenvironment factors (e.g., protease activity, pH) that may cleave C3a (70-77) into smaller fragments with altered functions .

- Multi-Omics Integration : Combine transcriptomic profiling (e.g., RNA-seq of treated leukocytes) with phosphoproteomics to map signaling cascades triggered by C3a (70-77) .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in C3a (70-77)'s bioactivity across species (e.g., human vs. rodent models)?

- Species-Specific Receptors : Validate C3aR homology; rodent C3aR may exhibit lower affinity for human C3a (70-77) .

- Functional Redundancy : Test alternative anaphylatoxins (e.g., C5a) in parallel to rule out compensatory pathways .

Q. What statistical frameworks are optimal for analyzing dose-response data in C3a (70-77) experiments?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Meta-Analysis : Pool data from multiple studies to account for inter-experimental variability, using tools like PRISM or R-based packages .

Q. Tables for Key Experimental Parameters

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNSBOBASKUDN-GUQPKPMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.